3-Aminobenzonitrile, also known as m-aminobenzonitrile or 3-cyanoaniline, is an organic compound with the molecular formula C₇H₆N₂ and a molecular weight of 118.14 g/mol. It is characterized as a brown crystalline solid with a melting point between 48-53 °C and a boiling point of 288-290 °C . The compound features an amino group (-NH₂) and a nitrile group (-CN) attached to a benzene ring, specifically at the meta position relative to each other .
3-Aminobenzonitrile is soluble in methanol and exhibits a pKa of approximately 2.75 at 25 °C, indicating its acidic nature . Its structure can be represented by the InChI key NJXPYZHXZZCTNI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .
3-Aminobenzonitrile is an organic compound with the chemical formula C7H6N2. It is a white to light brown crystalline solid that is slightly soluble in water but soluble in various organic solvents like ethanol, ethyl ether, and acetone []. While its applications beyond research are limited, 3-Aminobenzonitrile finds use in several areas of scientific research:
-Aminobenzonitrile serves as a valuable building block in organic synthesis due to the presence of both an amino group (NH2) and a nitrile group (CN) in its structure. These functional groups can participate in diverse reactions to form various complex molecules. Some examples include:
Limited research explores the potential of 3-Aminobenzonitrile in material science applications. Some studies suggest its potential for the development of:
Several synthesis methods exist for producing 3-aminobenzonitrile:
These methods highlight the versatility of synthetic routes available for obtaining this compound.
3-Aminobenzonitrile finds application in various fields:
Studies on the interactions of 3-aminobenzonitrile with biological systems have indicated that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions is an area of ongoing research, particularly concerning its effects on cellular functions and signaling pathways .
Several compounds share structural similarities with 3-aminobenzonitrile, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Aminobenzonitrile | C₇H₆N₂ | Amino group at ortho position; different reactivity profile. |
4-Aminobenzonitrile | C₇H₆N₂ | Amino group at para position; used in dyes and pigments. |
Benzonitrile | C₇H₅N | Lacks amino group; primarily used as a solvent and intermediate. |
Aniline | C₆H₅NH₂ | Simple amine; widely used in dye production but lacks nitrile functionality. |
The uniqueness of 3-aminobenzonitrile lies in its specific positioning of functional groups, which influences its reactivity and applications compared to similar compounds. This positioning allows for distinct chemical behavior and potential interactions not observed in other aminobenzenes or benzonitriles.
Acute Toxic;Irritant